molecular formula C12H11N5O3 B394943 4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B394943
M. Wt: 273.25g/mol
InChI Key: DWWRPBVHHODXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is an organic compound characterized by its complex structure, which includes two oxadiazole rings and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves multiple steps. One common synthetic route starts with the preparation of 2-methylphenoxyacetic acid, which is then converted into its corresponding ester. This ester undergoes a series of reactions, including cyclization and amination, to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11N5O3

Molecular Weight

273.25g/mol

IUPAC Name

4-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H11N5O3/c1-7-4-2-3-5-8(7)18-6-9-14-12(17-19-9)10-11(13)16-20-15-10/h2-5H,6H2,1H3,(H2,13,16)

InChI Key

DWWRPBVHHODXTJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=NON=C3N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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